2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide
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Overview
Description
2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Phenyl Group: This step often involves Friedel-Crafts acylation or alkylation reactions.
Attachment of the Piperidine Moiety: This is usually done through nucleophilic substitution reactions where the piperidine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce ketone or amide groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH, KOH) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid and 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2-one share structural similarities.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-diones and pyrrolidine-2-one are structurally related.
Uniqueness
2-Oxo-1-phenyl-N-[2-(piperidin-1-YL)ethyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-oxo-1-phenyl-N-(2-piperidin-1-ylethyl)pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c22-17(19-10-14-20-11-5-2-6-12-20)16-9-13-21(18(16)23)15-7-3-1-4-8-15/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPONRLADCCTODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2CCN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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